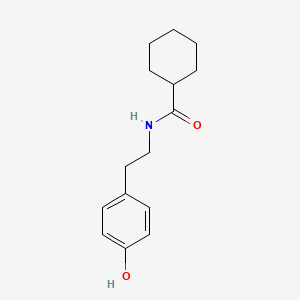
N-Cyclohexanoyl tyramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexanoyl tyramine is a compound that belongs to the class of amides, specifically derived from tyramine and cyclohexanoyl chloride. Tyramine is a biogenic amine generated via the decarboxylation of the amino acid tyrosine . This compound is known for its antioxidant and skin-protecting properties, making it a valuable ingredient in various applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexanoyl tyramine typically involves the acylation of tyramine with cyclohexanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
N-Cyclohexanoyl tyramine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
N-Cyclohexanoyl tyramine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the formulation of skincare products due to its skin-protecting properties
作用機序
N-Cyclohexanoyl tyramine exerts its effects primarily through its antioxidant properties. It inhibits reactions promoted by oxygen, thus avoiding oxidation and deterioration of ingredients. It also protects the skin from external influences by forming a protective barrier. The molecular targets and pathways involved include the inhibition of free radicals and reactive oxygen species .
類似化合物との比較
Similar Compounds
Tyramine: A biogenic amine involved in various physiological processes.
N-Acetyl tyramine: Another derivative of tyramine with similar properties.
Cyclohexanoyl derivatives: Compounds with cyclohexanoyl groups attached to different amines or alcohols.
Uniqueness
N-Cyclohexanoyl tyramine is unique due to its combined properties of tyramine and cyclohexanoyl groups. This combination imparts both antioxidant and skin-protecting properties, making it valuable in various applications .
特性
CAS番号 |
727732-91-4 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
N-[2-(4-hydroxyphenyl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO2/c17-14-8-6-12(7-9-14)10-11-16-15(18)13-4-2-1-3-5-13/h6-9,13,17H,1-5,10-11H2,(H,16,18) |
InChIキー |
WTXICGLRHYLONI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(=O)NCCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


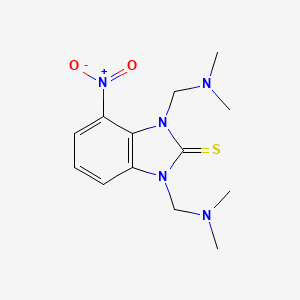
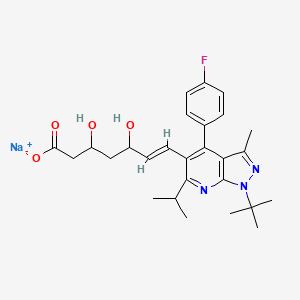
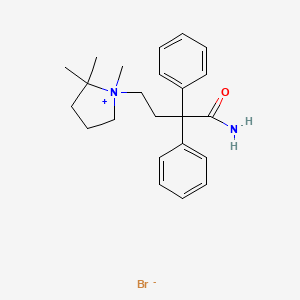
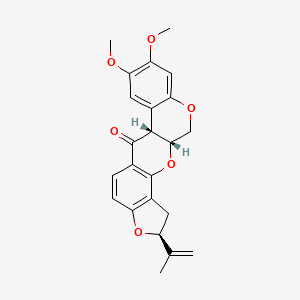
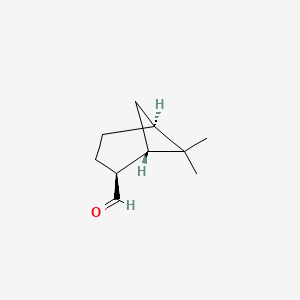

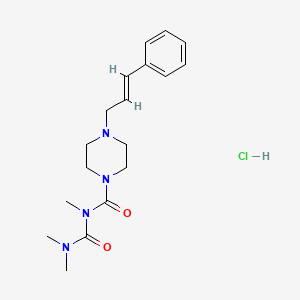
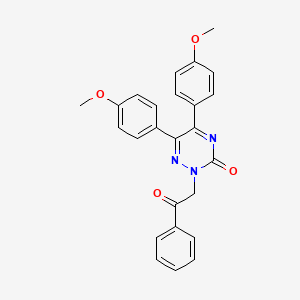
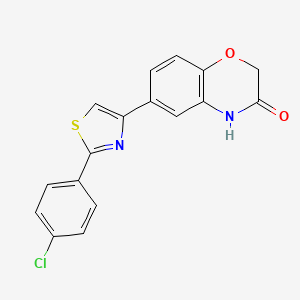
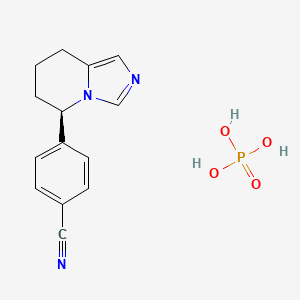
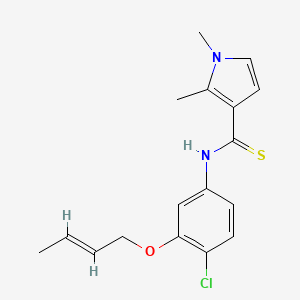

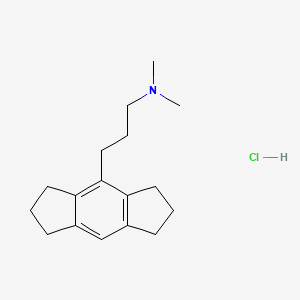
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
